molecular formula C27H27N3O4S B2963566 N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide CAS No. 865657-48-3

N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide

Cat. No.: B2963566
CAS No.: 865657-48-3
M. Wt: 489.59
InChI Key: WTJKUAVCCZAGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide (hereafter referred to as the target compound) is a structurally complex acetamide derivative featuring:

  • A 3,4-dimethoxyphenyl group attached to the acetamide nitrogen.
  • A 1H-imidazole core substituted at positions 2 and 5 with 4-methoxyphenyl and 4-methylphenyl groups, respectively.
  • A sulfanyl (-S-) linker bridging the imidazole and acetamide moieties.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c1-17-5-7-18(8-6-17)25-27(30-26(29-25)19-9-12-21(32-2)13-10-19)35-16-24(31)28-20-11-14-22(33-3)23(15-20)34-4/h5-15H,16H2,1-4H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJKUAVCCZAGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Structure and Properties

  • Molecular Formula : C26H25N5O4S
  • Molecular Weight : 503.584 g/mol
  • IUPAC Name : this compound

The compound features a complex structure with multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The imidazole moiety is known to interact with enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound may bind to specific receptors, altering their signaling pathways.
  • Cellular Pathways : It may influence pathways related to inflammation and apoptosis, making it a candidate for anti-inflammatory and anticancer therapies.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • A series of substituted imidazole derivatives showed promising activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • In vitro studies demonstrated that derivatives containing the imidazole ring exhibited cytotoxic effects on various cancer cell lines, with selectivity indices indicating lower toxicity to normal cells .

Case Study 1: Anti-Tubercular Activity

A study focused on the design and synthesis of novel imidazole derivatives reported that certain compounds exhibited significant anti-tubercular activity. Among them, one derivative showed an IC90 value of 3.73 μM against Mycobacterium tuberculosis . This highlights the potential of this compound in treating tuberculosis.

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxicity of similar compounds on HEK-293 cells. The results indicated that while the compounds were effective against cancer cells, they exhibited minimal toxicity towards normal human cells, suggesting a favorable therapeutic window .

Data Table

Biological Activity IC50 (μM) IC90 (μM) Cell Line Tested
Anti-Tubercular1.35 - 2.183.73 - 4.00Mycobacterium tuberculosis
Cytotoxicity>40N/AHEK-293

Comparison with Similar Compounds

Benzo[d]imidazole Derivatives

Example : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()

  • Structural Differences: Core: Benzene-fused imidazole (benzo[d]imidazole) vs. non-fused imidazole in the target compound. Substituents: Propyl group at position 1 and carboxamide at position 5 vs. sulfanyl acetamide linkage in the target compound.
  • The absence of a sulfanyl group in this derivative might limit thiol-mediated reactivity compared to the target compound .

Sulfamoyl-linked Isoxazole Derivatives

Example: N-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-[4-(4-methylphenyl)phenoxy]acetamide ()

  • Structural Differences :
    • Core: Isoxazole (1,2-oxazole) vs. imidazole in the target compound.
    • Linker: Sulfamoyl (-SO₂NH-) group vs. sulfanyl (-S-) group.
  • Functional Implications :
    • The sulfamoyl group is a hallmark of diuretics (e.g., sulfonamide drugs), suggesting divergent mechanisms compared to the sulfanyl-linked target compound.
    • Isoxazole’s lower basicity compared to imidazole may reduce solubility in physiological environments .

Simpler Sulfanyl Acetamides

Example: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide ()

  • Structural Differences: Substituents: 2-aminophenylsulfanyl and 4-methoxyphenyl groups vs. the target compound’s 3,4-dimethoxyphenyl and substituted imidazole.
  • Functional Implications :
    • The simpler structure in showed antimicrobial activity, suggesting that the imidazole core in the target compound could enhance potency by introducing additional hydrophobic or hydrogen-bonding interactions .

Triazole-linked Acetamides with Anti-Exudative Activity

Example: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives ()

  • Structural Differences :
    • Core: 1,2,4-Triazole vs. imidazole.
    • Substituents: Furan-2-yl group vs. 4-methylphenyl/methoxyphenyl groups.
  • Functional Implications :
    • Triazole derivatives in exhibited anti-exudative activity comparable to diclofenac. The target compound’s imidazole core may offer improved metabolic stability over triazole-based analogs .

Key Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Notable Advantages/Disadvantages
Target Compound (Imidazole) Imidazole 3,4-Dimethoxyphenyl, 4-Me/Methoxy-Ph Potential antimicrobial High hydrophobicity for membrane targeting
Benzo[d]imidazole () Benzene-fused imidazole Propyl, carboxamide Undisclosed Improved aromatic stacking; no sulfanyl group
Isoxazole () Isoxazole Sulfamoyl, 4-methylphenylphenoxy Likely diuretic/antimicrobial Sulfamoyl enhances solubility but limits reactivity
Simple Sulfanyl Acetamide () None 2-Aminophenylsulfanyl Antimicrobial Simpler synthesis; lower steric hindrance
Triazole () 1,2,4-Triazole Furan-2-yl Anti-exudative Triazole offers metabolic liability

Research Findings and Implications

  • Activity Trends : The target compound’s imidazole core and methoxy/methyl substituents likely enhance its interaction with enzymes or receptors involved in inflammation or microbial pathogenesis, as seen in structurally related compounds .
  • Synthetic Challenges : The sulfanyl-acetamide linkage requires precise regioselective synthesis, contrasting with sulfamoyl or carboxamide derivatives in –2 .
  • Pharmacokinetic Considerations : Compared to triazole or isoxazole analogs, the imidazole core may improve metabolic stability but reduce aqueous solubility, necessitating formulation optimizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.